tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
CAS No.: 355819-02-2
Cat. No.: VC2038630
Molecular Formula: C13H19N3O2
Molecular Weight: 249.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 355819-02-2 |
|---|---|
| Molecular Formula | C13H19N3O2 |
| Molecular Weight | 249.31 g/mol |
| IUPAC Name | tert-butyl 3-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
| Standard InChI | InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-5-4-11-9(8-16)6-10(14)7-15-11/h6-7H,4-5,8,14H2,1-3H3 |
| Standard InChI Key | YHALGDJDGQKVHY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)N |
Introduction
Chemical Identity and Properties
Basic Information
tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS: 355819-02-2) is characterized by its molecular formula C₁₃H₁₉N₃O₂ and a molecular weight of 249.31 g/mol . The compound incorporates a partially hydrogenated 1,6-naphthyridine scaffold, which contributes to its structural uniqueness and potential applications in various fields of chemistry.
Structural Characteristics
The compound displays several key structural elements that define its chemical behavior:
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A 1,6-naphthyridine core (bicyclic system with nitrogen atoms at positions 1 and 6)
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Partial hydrogenation at positions 5, 7, and 8, making it a 7,8-dihydro-5H derivative
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A primary amino group (-NH₂) at position 3, capable of participating in hydrogen bonding
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A tert-butyl carboxylate group at position 6, providing steric bulk and potential for further chemical modifications
The spatial arrangement of these functional groups creates a three-dimensional structure with specific binding properties that influence its reactivity and biological activity.
Chemical Identifiers
The compound can be identified using various chemical notation systems:
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IUPAC Name: tert-butyl 3-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
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InChI: InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-5-4-11-9(8-16)6-10(14)7-15-11/h6-7H,4-5,8,14H2,1-3H3
Synthesis Methodologies
Formation of the Naphthyridine Core
The naphthyridine core formation represents a critical step in the synthesis. This can be achieved through cyclization reactions involving appropriate precursors. For related compounds, researchers have employed a Heck-type vinylation of chloropyridine using ethylene gas, followed by cyclization steps to form the naphthyridine scaffold . This approach demonstrates the atom-economical protocols that can be used in the synthesis of such complex heterocyclic systems.
Esterification with tert-Butyl Group
The tert-butyl ester group is typically introduced through esterification reactions:
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Reaction of a carboxylic acid precursor with tert-butyl alcohol in the presence of an acid catalyst
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Use of reagents like di-tert-butyl dicarbonate (Boc₂O) for protection of the amine functionality
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Transesterification reactions from other ester precursors
Chemical Reactivity Profile
Reactions of the Amino Group
The primary amino group at position 3 serves as a versatile handle for various chemical transformations:
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Acylation: Formation of amides through reaction with acid chlorides or anhydrides
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Alkylation: Conversion to secondary or tertiary amines
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Diazotization: Formation of diazonium salts that can be further transformed
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Condensation: Reaction with aldehydes or ketones to form imines
These transformations allow for significant structural diversity and potential optimization of biological activity.
Reactions of the tert-Butyl Ester
The tert-butyl ester group can undergo several important transformations:
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Acid-catalyzed hydrolysis: Cleavage of the tert-butyl group to yield the corresponding carboxylic acid
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Transesterification: Exchange with other alcohols to form different esters
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Reduction: Conversion to primary alcohols using appropriate reducing agents
The acid-labile nature of the tert-butyl group makes it particularly useful as a protecting group in multi-step syntheses.
Reactions of the Naphthyridine Core
The naphthyridine core structure can participate in various chemical reactions:
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Electrophilic aromatic substitution: Though less reactive than benzene, the aromatic rings can undergo substitution with electrophiles
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Nucleophilic aromatic substitution: Particularly at positions activated by the nitrogen atoms
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Further hydrogenation: Reduction of the partially hydrogenated system to a fully saturated structure
Applications in Scientific Research
Medicinal Chemistry Applications
Naphthyridine derivatives, including tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, have significant potential in medicinal chemistry:
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As building blocks for the synthesis of biologically active compounds
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As potential antimicrobial agents, based on research indicating antimicrobial properties of naphthyridine derivatives
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As scaffolds for the development of enzyme inhibitors or receptor modulators
The amino group provides a convenient handle for linking to other functional moieties, while the partially hydrogenated naphthyridine core offers a rigid yet flexible scaffold for optimal interaction with biological targets.
Synthetic Organic Chemistry
In synthetic chemistry, this compound serves as a valuable intermediate for the construction of more complex molecules:
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The amino group provides a reactive site for further functionalization
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The tert-butyl ester can be cleaved to reveal a carboxylic acid for additional transformations
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The naphthyridine core can be modified to introduce additional substituents
Comparison with Similar Compounds
Comparison with Halogenated Derivatives
Comparing tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate with its halogenated counterparts reveals important structure-activity relationships:
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tert-Butyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (C₁₃H₁₇BrN₂O₂, MW: 313.19 g/mol) : The bromo substituent makes this compound more susceptible to nucleophilic substitution reactions and less likely to participate in hydrogen bonding compared to the amino derivative.
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tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (C₁₃H₁₇ClN₂O₂, MW: 268.74 g/mol) : Similar to the bromo analog, the chloro substituent affects electronic distribution and reactivity, serving as a good leaving group for substitution reactions.
Comparison with Nitro Derivative
tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (C₁₃H₁₇N₃O₄, MW: 279.29 g/mol): The nitro group is strongly electron-withdrawing, which significantly alters the electronic distribution in the molecule compared to the electron-donating amino group. This nitro derivative can serve as a precursor for the amino compound through reduction reactions.
Comparison with Other Naphthyridine Derivatives
Several structural analogs provide insights into the structure-activity relationships of this compound class:
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tert-butyl 3-amino-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (C₁₄H₂₁N₃O₂, MW: 263.34 g/mol) : The additional methyl group at position 8 influences conformational preferences and potentially modifies biological activity.
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tert-butyl 8,8-dimethyl-3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (C₁₅H₂₃N₃O₂, MW: 277.36 g/mol): The geminal dimethyl substitution at position 8 introduces additional steric constraints and modifies the three-dimensional structure.
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tert-butyl 2-amino-3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate (C₁₄H₁₈N₄O₂, MW: 274.324 g/mol): This compound features both an amino group and a cyano group, creating a different electronic distribution and potential for hydrogen bonding interactions.
Comprehensive Data Tables
Physical and Chemical Properties
Comparative Analysis of Related Naphthyridine Compounds
Structure-Activity Relationships
Steric Considerations
The three-dimensional structure of the compound is influenced by several factors:
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The partial hydrogenation of the naphthyridine core creates a non-planar conformation
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The tert-butyl group provides significant steric bulk
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The positioning of the amino group affects potential interactions with biological targets
These steric factors contribute to the compound's specificity in binding to potential biological targets.
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